molecular formula C24H25N5O3 B2999404 N-(furan-2-ylmethyl)-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide CAS No. 1189470-60-7

N-(furan-2-ylmethyl)-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide

Cat. No.: B2999404
CAS No.: 1189470-60-7
M. Wt: 431.496
InChI Key: WRNABGSLUHGVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrazine core linked to a piperidine-4-carboxamide group. Key substituents include a 3-methoxyphenyl moiety at position 2 of the pyrazine ring and a furan-2-ylmethyl group on the carboxamide nitrogen.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-31-19-5-2-4-18(14-19)21-15-22-23(25-9-12-29(22)27-21)28-10-7-17(8-11-28)24(30)26-16-20-6-3-13-32-20/h2-6,9,12-15,17H,7-8,10-11,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNABGSLUHGVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(furan-2-ylmethyl)-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant research findings.

Structure and Synthesis

The compound is characterized by a piperidine core substituted with a pyrazolo[1,5-a]pyrazine moiety and a furan group. The synthesis typically involves multi-step reactions where the furan and methoxyphenyl groups are introduced to the pyrazinyl-piperidine framework. The structural formula can be represented as follows:

C20H24N4O2\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_2

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of compounds similar to this compound. For instance, derivatives of pyrazole have shown significant activity against various bacterial strains such as E. coli and S. aureus.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1E. coli50 µg/mL
2S. aureus30 µg/mL
3C. albicans40 µg/mL

These results suggest that modifications in the structure can enhance the antimicrobial efficacy against specific pathogens .

Anti-inflammatory and Anticancer Activity

The compound's potential anti-inflammatory properties have been explored through various in vitro assays. Pyrazole derivatives often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study indicated that certain substituted pyrazoles demonstrated IC50 values ranging from 10 to 20 µM against COX enzymes .

Additionally, anticancer activity has been reported for similar compounds. For example, pyrazolo[1,5-a]pyrimidines have shown promise in inhibiting cancer cell proliferation in various cancer lines, including breast and colon cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Study on Antimicrobial Efficacy

In a recent study published in the West African Journal of Medicine, researchers synthesized several pyrazole derivatives and tested their antimicrobial activities against Mycobacterium tuberculosis. Among these derivatives, compounds with structures similar to this compound exhibited significant activity with IC50 values ranging from 1.35 to 2.18 µM .

Research on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that specific modifications led to enhanced inhibition of pro-inflammatory cytokines in human cell lines. The results indicated that compounds with a methoxy group exhibited higher activity compared to those without it .

Scientific Research Applications

Structure and Synthesis

The compound is characterized by a piperidine core substituted with a pyrazolo[1,5-a]pyrazine moiety and a furan group. The synthesis typically involves multi-step reactions where the furan and methoxyphenyl groups are introduced to the pyrazinyl-piperidine framework. The structural formula can be represented as follows:

Research Applications

Due to its unique structure, N-(furan-2-ylmethyl)-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide is explored in various research areas:

Antimicrobial Activity: Derivatives of pyrazole have demonstrated activity against bacterial strains such as E. coli and S. aureus.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1E. coli50 µg/mL
2S. aureus30 µg/mL
3C. albicans40 µg/mL

These findings suggest that modifying the structure of pyrazole derivatives can improve antimicrobial efficacy against specific pathogens.

Anti-inflammatory and Anticancer Activity: Pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are important in the inflammatory process. Some substituted pyrazoles have shown IC50 values between 10 and 20 µM against COX enzymes. Pyrazolo[1,5-a]pyrimidines have shown potential in inhibiting cancer cell proliferation in cancer lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Study on Antimicrobial Efficacy: Research on pyrazole derivatives has shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM for compounds similar in structure to this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Pyrazolo[1,5-a]pyrazine Derivatives
  • N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide (CAS 1775524-78-1) :

    • Structure : Shares the pyrazolo[1,5-a]pyrazine core but includes a 6-methyl and 4-oxo group. The carboxamide substituent is identical (furan-2-ylmethyl).
    • Properties : Molecular weight = 272.26 g/mol. The oxo group may enhance hydrogen bonding but reduce lipophilicity compared to the methoxyphenyl group in the target compound .
  • 1-[2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxamide (CAS 1111422-48-0): Structure: Retains the pyrazolo[1,5-a]pyrazine-piperidine-carboxamide backbone but substitutes the 3-methoxyphenyl with a 3,4-dimethylphenyl group. The carboxamide side chain is elongated with a phenoxyethyl group. Properties: Molecular weight = 499.6 g/mol. The phenoxyethyl group may improve solubility but increase steric hindrance .
Pyrazolo[1,5-a]pyrimidine Derivatives
  • N-(2-Furylmethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS 312952-51-5) :

    • Structure : Pyrazolo[1,5-a]pyrimidine core with 4-methylphenyl and 7-trifluoromethyl groups. The trifluoromethyl group enhances metabolic stability but reduces solubility compared to the methoxy group .
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide :

    • Structure : Contains a dihydro-pyrazole ring fused to pyrimidine. Substituted with methyl and phenyl groups.
    • Synthesis : Ultrasound-assisted synthesis in aqueous media (90% yield). Structural confirmation via X-ray crystallography highlights regioselectivity .

Functional Group Modifications

Carboxamide Side Chains
  • N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide :

    • Structure : Pyrazine-carboxamide with an isopropoxy-phenyl substituent. The piperidine ring is directly linked to the phenyl group.
    • Synthesis : High yield (97.9%) via deprotection with potassium carbonate .
  • N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones: Structure: Quinazoline-pyrazole hybrids with hydrazone side chains. Demonstrated antimicrobial activity (e.g., 50 μg/mL inhibition of Fusarium graminearum) .

Structural and Pharmacokinetic Trends

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[1,5-a]pyrazine 3-Methoxyphenyl, furan-2-ylmethyl Not reported Likely moderate lipophilicity
CAS 1775524-78-1 Pyrazolo[1,5-a]pyrazine 6-Methyl, 4-oxo, furan-2-ylmethyl 272.26 Enhanced hydrogen bonding
CAS 1111422-48-0 Pyrazolo[1,5-a]pyrazine 3,4-Dimethylphenyl, phenoxyethyl 499.6 Increased steric bulk
CAS 312952-51-5 Pyrazolo[1,5-a]pyrimidine 4-Methylphenyl, 7-trifluoromethyl Not reported High metabolic stability

Q & A

Q. What synthetic strategies are effective for constructing the pyrazolo[1,5-a]pyrazine core in this compound?

The pyrazolo[1,5-a]pyrazine moiety can be synthesized via cyclization reactions using α-chloroacetamides or substituted pyrazine precursors. For example, coupling 3-methoxyphenyl-substituted pyrazolo derivatives with piperidine-4-carboxamide intermediates in dry acetonitrile under reflux conditions has been reported to yield similar frameworks . Purification via column chromatography and crystallization from isopropyl alcohol ensures product homogeneity .

Q. How can researchers confirm the regioselectivity of substitution in the pyrazolo-pyrazine system?

Regioselectivity is determined using chromatographic-mass spectrometry (LC-MS) and nuclear magnetic resonance (¹H/¹³C NMR). For instance, distinguishing between N- and O-substituted products requires analyzing chemical shifts in the aromatic region (e.g., 7.0–8.5 ppm for pyrazine protons) and comparing them with reference data .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, furan C-O-C ~1015 cm⁻¹) .
  • ¹H NMR : Confirms substituent positions (e.g., methoxy group singlet at ~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches can identify optimal conditions for cyclization steps, while machine learning models analyze experimental datasets to prioritize high-yield conditions .

Q. What strategies mitigate competing side reactions during piperidine-4-carboxamide coupling?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the piperidine nitrogen .
  • Temperature Control : Maintaining 0–5°C during coupling minimizes undesired alkylation by α-chloroacetamides .
  • Catalysis : Palladium complexes (e.g., Pd(en*)NO₃) stabilize intermediates in cross-coupling reactions .

Q. How does the furan-2-ylmethyl group influence the compound’s bioactivity?

The furan ring may enhance binding to aromatic residues in enzyme active sites. Comparative studies with analogs (e.g., replacing furan with thiophene) reveal differences in pharmacokinetics using in vitro assays (e.g., cytochrome P450 inhibition) .

Methodological Considerations

Q. What experimental designs resolve contradictions in reported yields for similar compounds?

  • Design of Experiments (DoE) : Multivariate analysis (e.g., varying solvent, temperature, and catalyst loading) identifies critical factors.
  • Reproducibility Checks : Cross-validate results using alternative purification methods (e.g., preparative HPLC vs. recrystallization) .

Q. How can researchers scale up synthesis without compromising purity?

  • Continuous Flow Reactors : Improve mixing and heat transfer for reactions requiring precise temperature control .
  • Automated Platforms : Enable real-time monitoring of reaction parameters (e.g., pH, byproduct formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.